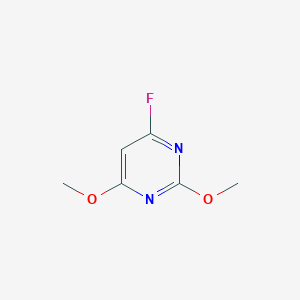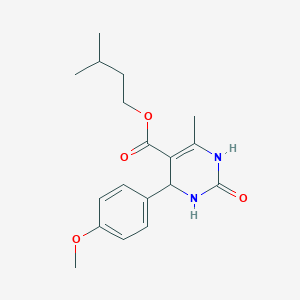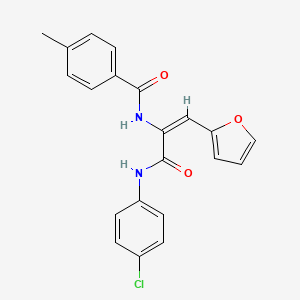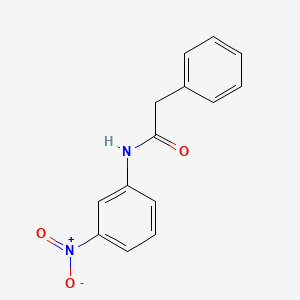
4-Fluoro-2,6-dimethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロ-2,6-ジメトキシピリミジンは、ピリミジンファミリーに属する複素環式有機化合物です。ピリミジンは、6員環の1位と3位に窒素原子を含む芳香族複素環式化合物です。
準備方法
合成経路と反応条件: 4-フルオロ-2,6-ジメトキシピリミジンの合成は、通常、付加、縮合、環化、メトキシ化反応などの複数の段階を伴います。 一般的な方法の1つは、以下の段階を伴います :
付加反応: 無水メタノール(溶媒)とマロンジニトリルを容器に加え、乾燥塩化水素ガスを容器に供給して付加反応を行います。
縮合反応: 付加反応で得られた1,3-ジメトキシプロパンジアミジン塩酸塩に脱酸剤を加え、その後シアナミドを加えて縮合反応を行います。
環化反応: 縮合反応で得られた3-アミノ-3-メトキシ-N-シアノ-2-プロピオンアミジンにルイス酸保護剤を加え、乾燥塩化水素ガスを混合物に供給して環化反応を行います。
メトキシ化反応: メタノールと水酸化ナトリウムを容器に加え、撹拌して溶解します。次に、この混合物を環化反応で得られた2-クロロ-4-アミノ-6-メトキシピリミジンに加えてメトキシ化反応を行います。
工業生産方法: 4-フルオロ-2,6-ジメトキシピリミジンの工業生産方法は、収率を向上させ、廃棄物を削減するために反応条件を最適化する多くの場合を伴います。 このような方法の1つは、メチルシアノ酢酸、尿素、メチル化ナトリウムを原料として環化反応を行い、その後硫酸ジメチルでメチル化する方法です .
化学反応の分析
反応の種類: 4-フルオロ-2,6-ジメトキシピリミジンは、以下の反応など、さまざまな化学反応を起こします。
置換反応: 適切な条件下では、フッ素原子を他の官能基に置換することができます。
酸化と還元反応: 使用する試薬や条件に応じて、酸化と還元反応を起こす可能性があります。
一般的な試薬と条件:
置換反応: アミンやチオールなどの求核剤が一般的な試薬です。
酸化反応: 過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) などの試薬を使用できます。
還元反応: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、さまざまな置換ピリミジン誘導体を生成することができます .
科学的研究の応用
4-フルオロ-2,6-ジメトキシピリミジンは、以下の研究アプリケーションなど、いくつかの科学研究アプリケーションがあります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗ウイルス作用など、潜在的な生物活性について調査されています。
医学: 特に新しい治療薬の設計において、創薬における潜在的な用途について研究されています。
作用機序
4-フルオロ-2,6-ジメトキシピリミジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、特定の酵素を阻害したり、生物学的プロセスを妨害したりすることで、観察された効果をもたらす可能性があります。 たとえば、フッ素化ピリミジンは、DNA合成に関与する酵素であるチミジル酸シンターゼを阻害することが知られています .
類似化合物:
2,4-ジメトキシピリミジン: フッ素原子がない以外は類似の構造をしています。
4-フルオロピリミジン: メトキシ基がない以外は類似の構造をしています。
2-アミノ-4,6-ジメトキシピリミジン: フッ素原子ではなくアミノ基を含んでいる以外は類似の構造をしています.
独自性: 4-フルオロ-2,6-ジメトキシピリミジンは、フッ素基とメトキシ基の両方が存在することにより、独特の化学的特性と潜在的な用途を有しています。フッ素原子は、化合物の安定性と反応性を高め、メトキシ基は、化合物の溶解性と生物活性を高めます。
類似化合物との比較
2,4-Dimethoxypyrimidine: Similar structure but lacks the fluorine atom.
4-Fluoropyrimidine: Similar structure but lacks the methoxy groups.
2-Amino-4,6-dimethoxypyrimidine: Similar structure but contains an amino group instead of a fluorine atom.
Uniqueness: 4-Fluoro-2,6-dimethoxypyrimidine is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and biological activity.
特性
IUPAC Name |
4-fluoro-2,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMDMEPRJDUZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)


![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
